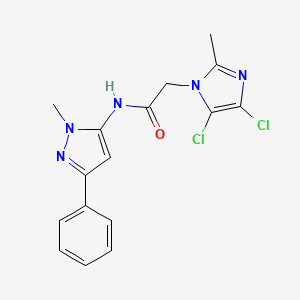![molecular formula C21H20N2O4 B3916127 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B3916127.png)
2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide, also known as MNAEA, is a compound that has gained attention in the scientific community for its potential therapeutic applications. MNAEA belongs to the class of compounds known as imidamides, which are molecules that contain an imidazole ring and an amide group. The synthesis of MNAEA involves the reaction of 2-methoxyaniline and 2-naphthol with acetic anhydride and ammonium acetate. In
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes and signaling pathways involved in cancer progression. In animal models of arthritis and colitis, 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has been shown to reduce inflammation and improve clinical symptoms. In animal models of neurodegenerative diseases, 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide in lab experiments is its relatively low toxicity. 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has been shown to have low toxicity in animal models, even at high doses. Another advantage is its ability to inhibit the activity of specific enzymes and signaling pathways, which makes it a useful tool for studying these pathways. However, one limitation of using 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action, which could lead to the development of more potent and specific analogs. Additionally, future research could focus on improving the solubility and bioavailability of 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide, which could increase its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and colitis. 2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide has also been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-19-9-5-4-8-17(19)13-20(22)23-27-21(24)14-26-18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,13-14H2,1H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSDAMINISVBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)COC2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)COC2=CC3=CC=CC=C3C=C2)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916045.png)



![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B3916067.png)
![4-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B3916081.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B3916087.png)
![methyl {4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B3916093.png)
![2-{1-(4-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3916108.png)
![N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916113.png)
![N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916115.png)

![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3916123.png)
![4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3916133.png)